2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of isoxazole and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoxazole and thiophene rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2-nitropropene with hydroxylamine.
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Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
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Incorporation of the Thiophene Moiety: : The thiophene ring can be introduced via a nucleophilic substitution reaction. For instance, 2-methoxy-2-(thiophen-3-yl)ethylamine can be synthesized by reacting 3-thiophenemethanol with methoxyethylamine under suitable conditions.
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Final Coupling: : The final step involves coupling the isoxazole derivative with the thiophene-containing amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the thiophene moiety, potentially reducing its biological activity.
N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide: Lacks the isoxazole ring, which may affect its chemical reactivity and biological properties.
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxyethyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity.
Uniqueness
The combination of the isoxazole and thiophene rings in 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide makes it unique. This dual functionality can provide a balance of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)6-14(17)15-7-13(18-3)11-4-5-20-8-11/h4-5,8,13H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYPROQTSJZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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